molecular formula C15H12Cl2O3 B12030346 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 477334-56-8

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B12030346
CAS No.: 477334-56-8
M. Wt: 311.2 g/mol
InChI Key: CLGCFLXIKFECSA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound characterized by the presence of two aromatic rings, each substituted with different functional groups

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-20-11-4-5-12(15(19)8-11)14(18)6-9-2-3-10(16)7-13(9)17/h2-5,7-8,19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGCFLXIKFECSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-56-8
Record name 2-(2,4-DICHLOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-hydroxy-4-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1-(2-hydroxyphenyl)ethanone: Lacks the methoxy group on the second aromatic ring.

    2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone: Lacks the hydroxy group on the second aromatic ring.

    2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methylphenyl)ethanone: Has a methyl group instead of a methoxy group on the second aromatic ring.

Uniqueness

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the second aromatic ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from similar compounds.

Biological Activity

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, commonly referred to as a derivative of acetophenone, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is C15H13Cl2O3C_{15}H_{13}Cl_2O_3, with a molecular weight of approximately 320.17 g/mol. The structural features include:

  • A dichlorophenyl moiety which may contribute to its biological activity.
  • A hydroxy group that enhances its potential as an antioxidant.
  • A methoxy group that may influence its solubility and reactivity.

1. Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. Studies have demonstrated that compounds similar to 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone exhibit significant free radical scavenging abilities.

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)Method Used
2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone25.5DPPH Assay
Curcumin10.0DPPH Assay
Quercetin15.0DPPH Assay

The IC50 value indicates the concentration needed to inhibit 50% of the free radicals. The lower the IC50 value, the more potent the antioxidant activity.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies indicate that it possesses significant antibacterial and antifungal activities.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Anticancer Activity

Research has shown that 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone exhibits anticancer properties by inducing apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MDA-MB-231 (breast), and A549 (lung).
  • Findings : The compound demonstrated an IC50 ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MDA-MB-23112Cell cycle arrest
A54918Inhibition of angiogenesis

The proposed mechanism for the biological activities includes:

  • Antioxidant Mechanism : The hydroxy group donates electrons to neutralize free radicals.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anticancer Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis and inhibition of cell proliferation.

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